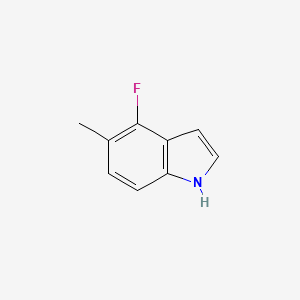

4-fluoro-5-methyl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQRBRRFDUJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379126 | |

| Record name | 4-Fluoro-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537013-49-3 | |

| Record name | 4-Fluoro-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 5 Methyl 1h Indole and Its Derivatives

Strategic Approaches to Constructing Fluorinated and Methylated Indole (B1671886) Ring Systems

The construction of the indole ring with specific substituents on the benzene (B151609) portion requires careful selection of starting materials and synthetic routes. Both classical and modern methods offer pathways to achieve the desired 4-fluoro-5-methyl substitution pattern.

Classical indole syntheses remain foundational in organic chemistry and can be adapted for the preparation of halogenated and alkylated indoles by using appropriately substituted precursors. uwindsor.ca

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. uwindsor.caorganic-chemistry.org To synthesize a 4-fluoro-5-methyl-1H-indole, the corresponding (3-fluoro-4-methylphenyl)hydrazine (B1333272) would be reacted with a suitable ketone or aldehyde (e.g., pyruvate (B1213749) to form an intermediate for indole-2-carboxylic acid). A modern variation involves a two-step process where haloarenes are converted to the necessary hydrazine (B178648) derivatives in situ, avoiding the handling of potentially toxic aryl hydrazines. nih.govacs.orgrsc.org However, limitations of the Fischer synthesis include the need for harsh acidic conditions and potential regioselectivity issues if the ketone is unsymmetrical. thieme-connect.com

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgpsu.edu For the target compound, 3-fluoro-4-methylaniline (B1361354) would be the starting arylamine. The reaction typically requires harsh conditions and can suffer from poor yields and unpredictable regioselectivity. wikipedia.org Modern modifications, such as the use of microwave irradiation, have been developed to improve the process. wikipedia.org

Leimgruber-Batcho Indole Synthesis : This two-step method is a popular and high-yielding alternative to the Fischer synthesis, particularly in industrial applications. wikipedia.org It begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization to form the indole. wikipedia.orgdiva-portal.org To obtain 4-fluoro-5-methyl-1H-indole, the synthesis would commence with 2-methyl-4-fluoro-5-nitrotoluene. The nitro group acidifies the ortho-methyl protons, facilitating enamine formation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). uwindsor.ca The subsequent reductive cyclization can be achieved using various reagents, including Raney nickel, palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid. wikipedia.orgdiva-portal.org This route is often preferred due to its milder conditions and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org

| Synthesis Method | Key Precursor | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer | (3-Fluoro-4-methylphenyl)hydrazine | Acid catalyst (e.g., H₂SO₄, ZnCl₂), heat | Widely applicable, well-established. uwindsor.ca | Harsh conditions, potential rearrangements. thieme-connect.com |

| Bischler-Möhlau | 3-Fluoro-4-methylaniline | α-haloketone, excess aniline, heat | Circumvents use of hydrazines. psu.edu | Harsh conditions, often low yields, complex mixtures. wikipedia.org |

| Leimgruber-Batcho | 2-Methyl-4-fluoro-5-nitrotoluene | 1. Enamine formation (e.g., DMFDMA) 2. Reductive cyclization (e.g., H₂/Pd-C, Fe/AcOH) | High yields, mild conditions, readily available precursors. wikipedia.orgdiva-portal.org | Two-step process. |

Introducing substituents directly onto a pre-formed indole ring offers an alternative strategy, though achieving the desired regioselectivity at the C4 and C5 positions can be challenging.

Regioselective Fluorination : The electrophilic fluorination of indole typically occurs at the electron-rich C3 position. acs.orgacs.org Directing fluorination to the C4 position of an unsubstituted indole is difficult. However, if starting with a 5-methylindole, electrophilic fluorination could potentially be directed to the C4 position, although this would compete with reactions at other sites. The use of specialized fluorinating reagents and directing groups can enhance regioselectivity. For instance, N-fluorobenzenesulfonimide (NFSI) is a common electrophilic fluorinating reagent. brynmawr.edu Some methods achieve fluorination at the C3 position, which can then be followed by further transformations. acs.orgacs.org

Regioselective Methylation : The methylation of indoles can occur at the N1, C2, or C3 positions depending on the reaction conditions. bhu.ac.in Site-selective C-H methylation at the C4 or C5 position is a significant challenge. Modern transition-metal-catalyzed C-H activation strategies have emerged to address this. For example, iridium-catalyzed C-H methylation using a directing group at the C3 position has been shown to selectively functionalize the C4 position. nih.gov Similarly, directing groups on the indole nitrogen can be used to guide methylation to the C2 position. diva-portal.org Achieving C5 methylation on a 4-fluoroindole (B1304775) would likely require a directed C-H activation approach or a multi-step classical synthesis.

Modern Catalytic Methods in the Synthesis of 4-Fluoro-5-methyl-1H-indole Analogues

Transition-metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium catalysis is a versatile tool for constructing the indole core through C-C and C-N bond formation. nih.gov

Larock Indole Synthesis : This powerful method involves the palladium-catalyzed reaction of an ortho-haloaniline with a disubstituted alkyne. wikipedia.org To synthesize a 4-fluoro-5-methyl-1H-indole derivative, one could start with a 2-halo-3-fluoro-4-methylaniline. The reaction proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org

Buchwald-Hartwig and Related Aminations : Palladium-catalyzed C-N cross-coupling reactions can be used to form the indole ring via intramolecular cyclization. One strategy involves the synthesis of halo-aryl enamines from β-keto esters and anilines, which then undergo intramolecular Pd-catalyzed C-N bond formation. bohrium.com This approach is robust and scalable, tolerating a wide variety of substituents. bohrium.com

Heck-type and Sonogashira-based Cyclizations : The synthesis can also be achieved by coupling ortho-haloanilines with terminal alkynes (Sonogashira coupling) to form an o-alkynylaniline intermediate. acs.org This intermediate then undergoes a palladium-catalyzed cyclization to yield the indole. This strategy is highly effective for producing 2-substituted indoles. acs.org Another approach is the palladium-catalyzed reductive cyclization of 2-nitroarylhalides coupled with tosylhydrazones. nih.gov

| Reaction Name | Starting Materials | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Larock Heteroannulation | o-Iodoaniline derivative, Alkyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Convergent synthesis from anilines and alkynes. wikipedia.org |

| Buchwald C-N Cyclization | o-Halo-aryl enamine | RuPhos precatalyst, NaOMe | Forms N-functionalized indoles from pre-formed enamines. bohrium.com |

| Sonogashira Coupling/Cyclization | o-Haloaniline, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Two-step sequence via an o-alkynylaniline intermediate. acs.org |

| Barluenga/Reductive Cyclization | o-Nitroarylhalide, Tosylhydrazone | PdCl₂(PPh₃)₂, CO | Two-step sequence involving cross-coupling and reductive cyclization. nih.gov |

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. The development of stable, easy-to-handle electrophilic fluorine sources has greatly advanced this field.

Fluoro-Transfer Reagents : Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (trade name Selectfluor®) are widely used. brynmawr.eduresearchgate.net These reagents act as a source of "F⁺" and can fluorinate electron-rich aromatic systems like indoles.

Reaction Outcomes : When applied to indoles, electrophilic fluorination typically shows high regioselectivity for the C3 position due to the enamine-like reactivity of the pyrrole (B145914) ring. acs.orgacs.org For example, using Selectfluor can lead to 3,3-difluoroindolin-2-ols. acs.org Achieving fluorination at other positions on the indole core often requires substrates with blocking groups at C3 or specific directing groups. The reaction of N-substituted indoles with NFSI can yield 3,3-difluoro-2-oxindoles. brynmawr.eduacs.orgnih.gov The synthesis of a C4-fluorinated indole via this method would necessitate starting with an indole already substituted at the C3 position to prevent reaction at that site and electronically influence the benzene ring, which is a significant synthetic hurdle.

Multi-component Reactions for Convergent Synthesis of Complex 4-Fluoro-5-methyl-1H-indole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govrsc.org Indoles and their derivatives are often used as components in MCRs to rapidly build molecular complexity. nih.govdergipark.org.tr

For the synthesis of complex derivatives of 4-fluoro-5-methyl-1H-indole, the pre-synthesized indole itself, or a closely related precursor like 4-fluoro-5-methyl-1H-indole-3-carbaldehyde, would typically serve as one of the key components in the MCR.

Pfitzinger-type and Friedländer-type Reactions : These can be adapted into MCRs. For instance, an indole-based aldehyde could react with a compound containing an active methylene (B1212753) group and an amine to construct new heterocyclic rings fused to or substituted on the indole core.

Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for creating peptide-like structures. arkat-usa.org A 4-fluoro-5-methyl-1H-indole derivative bearing a carboxylic acid or aldehyde function could be incorporated into a Ugi reaction to generate highly functionalized products in a single step.

Synthesis of Pyrano and Pyrido[2,3-d]pyrimidines : One-pot, three-component reactions of an indole, malononitrile, and a barbituric acid derivative can yield complex fused heterocyclic systems. nih.gov Starting with 4-fluoro-5-methyl-1H-indole in such a reaction would directly lead to a complex derivative containing the desired core structure.

The power of MCRs lies in their convergence and atom economy, allowing for the rapid generation of libraries of complex indole derivatives from a common fluorinated and methylated indole precursor. rsc.orgekb.eg

Synthetic Utility as a Key Intermediate in Complex Molecule Construction

A robust five-step synthesis for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate highlights its importance as a key intermediate for developing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI). acs.orgresearchgate.net The synthesis avoids hazardous reagents like diazonium and azido (B1232118) species and prevents the formation of regioisomeric byproducts, making it highly efficient for large-scale production. acs.org The process begins with the commercially available 4-chloro-3-fluoroaniline (B146274) and proceeds through several steps to yield the target indole ester, which is a critical component for building more complex antiviral drug candidates. researchgate.net

Similarly, the isomer 7-fluoro-5-methyl-1H-indole serves as a pivotal intermediate in the synthesis of novel compounds with potential therapeutic applications. acs.org Researchers have utilized this building block to create a series of indole-2-carboxamides for evaluation against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org In one example, 7-fluoro-5-methyl-1H-indole-2-carboxylic acid was coupled with N-(4-(aminomethyl)phenyl)methanesulfonamide to produce a derivative that was tested for its biological activity. acs.org This demonstrates the value of the fluoro-methyl indole core in generating diverse molecular architectures for drug discovery programs. smolecule.comacs.org

Table 2: Example of a Complex Molecule Synthesized from a Fluoro-Methyl Indole Intermediate

| Intermediate | Coupled Reagent | Final Compound | Application |

|---|

The synthesis of various other biologically active agents has been achieved using fluorinated indole precursors. For instance, 5-fluoroindole (B109304) derivatives have been used to create 5-fluoro-N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides, which were screened for antifungal and antibacterial properties. scialert.net These examples collectively illustrate the synthetic versatility of fluorinated indoles. The specific substitution pattern, such as that in 4-fluoro-5-methyl-1H-indole, offers a unique combination of electronic and steric properties that chemists can exploit to construct novel and potent molecules for a wide range of scientific applications.

Elucidation of Chemical Reactivity and Derivatization Pathways for 4 Fluoro 5 Methyl 1h Indole

Impact of Fluorine and Methyl Substituents on Indole (B1671886) Ring Electronic Distribution and Reactivity Profile

The introduction of fluorine and methyl groups onto the indole scaffold significantly modulates its electronic properties and, consequently, its chemical reactivity. The fluorine atom at the C4-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the entire indole ring system, making it less susceptible to electrophilic attack compared to unsubstituted indole. Conversely, the methyl group at the C5-position has an electron-donating inductive effect (+I effect) and a hyperconjugation effect, which increases the electron density of the benzene (B151609) portion of the indole ring.

The steric bulk of the methyl group at the C5 position can also influence the approach of reagents, potentially directing reactions to other positions on the ring. The unique substitution pattern of 4-fluoro-5-methyl-1H-indole, therefore, results in a complex reactivity profile that is distinct from that of simpler indole derivatives.

Functionalization Strategies at the Nitrogen (N1) Position of the Indole Ring

The nitrogen atom (N1) of the indole ring is a key site for functionalization, and various strategies have been developed to introduce a wide range of substituents at this position. researchgate.net These modifications are crucial for altering the compound's physical, chemical, and biological properties.

Common N-functionalization reactions include:

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). researchgate.netsci-hub.se The choice of base and solvent can significantly influence the reaction's efficiency. For instance, palladium-catalyzed N-vinylation of indoles has been successfully achieved using vinyl ethers. researchgate.net

N-Acylation: The introduction of an acyl group at the N1 position can be accomplished using acyl chlorides or anhydrides. This modification can serve as a protecting group strategy or to introduce specific functionalities.

N-Arylation: Palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of indoles, providing access to N-arylindole derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylindoles.

The electronic nature of the substituents on the indole ring can influence the reactivity of the N-H bond. While N-fluoroalkylated indoles are generally deactivated towards electrophilic aromatic substitution, they can still undergo efficient functionalization at other positions. rsc.org

Directed Functionalization and Derivatization at the Carbon (C2 and C3) Positions

The C2 and C3 positions of the indole ring are inherently nucleophilic and are primary sites for electrophilic attack. researchgate.net However, the substituents at C4 and C5 can influence the regioselectivity of these reactions.

C3-Functionalization: The C3 position is generally the most reactive site for electrophilic substitution in indoles. Reactions such as the Friedel-Crafts alkylation of (1H-indol-3-yl)methanols with indoles are powerful methods for creating C3-functionalized derivatives. nih.gov For 4-fluoro-5-methyl-1H-indole, electrophilic attack at C3 is expected to be a major pathway.

C2-Functionalization: While C3 is typically more reactive, functionalization at the C2 position can be achieved under specific conditions or with the use of directing groups. For example, lithiation followed by quenching with an electrophile can lead to C2-substituted indoles. rsc.org Palladium-catalyzed annulation of ortho-iodoanilines with vinyl ethers is a method for the direct synthesis of functionalized indole-2-carboxylates. researchgate.net

The presence of a methyl group at the C2 position can influence subsequent reactions. For instance, in some palladium-catalyzed reactions, the presence of a methyl group at C2 led to an unpurified reaction mixture. nih.govacs.org

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated and Methylated Benzene Ring of Indole

The benzene ring of 4-fluoro-5-methyl-1H-indole is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The electron-donating methyl group at C5 would be expected to activate the ortho and para positions (C4 and C6) towards electrophilic attack. However, the C4 position is already substituted with a deactivating fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C6 position. N-fluoroalkylated indoles, although deactivated, can still undergo electrophilic bromination and acylation, typically at the C3 position of the pyrrole (B145914) ring. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing fluorine atom at C4 makes this position susceptible to nucleophilic aromatic substitution, especially when activated by additional electron-withdrawing groups. researchgate.net This type of reaction is a valuable tool for introducing a variety of nucleophiles onto the benzene ring of the indole. The success of S_NAr reactions often depends on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov

Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C5 position of the indole ring can also be a site for chemical modification.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH2OH) using appropriate oxidizing agents. For example, 5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a known derivative where a methyl group on the nitrogen has been oxidized to a formyl group. cymitquimica.com

Halogenation: Benzylic halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions (e.g., with UV light or a radical initiator). This provides a handle for further functionalization through nucleophilic substitution reactions at the newly introduced halogenated methyl group.

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 5 Methyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. For 4-fluoro-5-methyl-1H-indole, one would expect to observe distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) ring, and the protons of the methyl group. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons would likely appear as a singlet, shifted downfield by the aromatic ring.

As a comparative example, the ¹H NMR spectral data for the related isomer, 5-fluoro-3-methyl-1H-indole, illustrates the typical chemical shifts and couplings observed in such systems. rsc.org

Table 1: ¹H NMR Data for 5-Fluoro-3-methyl-1H-indole Data recorded in CDCl₃ at 500 MHz. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 7.89 | s (broad) | |

| H-4 | 7.27 – 7.25 | m | |

| H-2 | 7.03 | s | |

| H-6 | 7.23 | dd | 9.6, 2.4 |

| H-7 | 7.27 – 7.25 | m |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Each non-equivalent carbon atom produces a distinct signal, with its chemical shift influenced by hybridization and the electronegativity of attached atoms. libretexts.orgbhu.ac.in In 4-fluoro-5-methyl-1H-indole, nine distinct signals would be expected. The carbon atom bonded to the fluorine (C-4) would show a large downfield shift and a characteristic large one-bond C-F coupling constant. The other aromatic carbons would appear in the typical region for indoles (approximately 100-140 ppm), while the methyl carbon would resonate at a much higher field (upfield). libretexts.org

The ¹³C NMR data for 5-fluoro-3-methyl-1H-indole provides a relevant example of the chemical shifts in a similar fluorinated indole. rsc.org

Table 2: ¹³C NMR Data for 5-Fluoro-3-methyl-1H-indole Data recorded in CDCl₃ at 125 MHz. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-7a | 132.84 |

| C-3a | 128.83, 128.76 |

| C-2 | 123.49 |

| C-3 | 112.02 |

| C-7 | 111.59, 111.52 |

| C-4 | 110.38, 110.17 |

| C-6 | 103.91, 103.73 |

| C-5 | 158.76, 156.77 (d, J=234.1 Hz) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shift of ¹⁹F is very sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. biophysics.org For 4-fluoro-5-methyl-1H-indole, a single resonance would be expected in the ¹⁹F NMR spectrum. Its precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and can be influenced by solvent and electronic effects from the methyl group and the indole nitrogen. This technique is also valuable for studying interactions with other molecules, as binding events can induce significant changes in the ¹⁹F chemical shift. nih.gov

For example, the ¹⁹F NMR spectrum of 5-fluoro-3-methyl-1H-indole shows a chemical shift at -125.24 ppm (in CDCl₃), which falls within the expected range for fluoroaromatic compounds. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the confirmation of its molecular formula. For 4-fluoro-5-methyl-1H-indole (C₉H₈FN), HRMS would be used to verify the exact mass corresponding to this formula.

Furthermore, MS analysis, typically using electron ionization (EI), causes the molecule to fragment into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can help confirm the structure. For an indole derivative, characteristic fragmentation would involve losses of small neutral molecules or radicals, such as the loss of a methyl group ([M-CH₃]⁺). smolecule.com

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the vibrations of functional groups within the molecule. For 4-fluoro-5-methyl-1H-indole, key IR absorption bands would include:

N-H stretch: A sharp to moderately broad peak around 3100-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.

As a reference, the IR spectrum of 5-fluoro-2-(4-methylpiperazin-1-yl)methyl-1H-indole shows a characteristic indole N-H stretching band at 3109 cm⁻¹. derpharmachemica.com

X-ray Crystallography for Definitive Solid-State Structural Determination of 4-Fluoro-5-methyl-1H-indole Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 4-fluoro-5-methyl-1H-indole itself is not reported in the searched literature, studies on derivatives provide critical insights into the molecular geometry and packing of fluorinated indoles. For instance, the crystal structure of methyl 5-fluoro-1H-indole-2-carboxylate was determined to be monoclinic, with molecules forming dimeric pairs through N—H⋯O hydrogen bonds. iucr.org Similarly, the analysis of 5-fluoro-N′-(4-methylcyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazide revealed a planar indole ring system and characterized the hydrogen bonding and C—H⋯π interactions that stabilize the crystal packing. nih.gov Such studies on derivatives are crucial for understanding how the fluorine and methyl substituents would influence the solid-state architecture of the parent compound. iucr.orgnih.govmdpi.com

Quantum Chemical Calculations for Theoretical Insight

Quantum chemical calculations have become an indispensable tool in modern chemistry for providing deep insights into the properties of molecules at the electronic level. These computational methods allow for the detailed investigation of molecular structure, stability, and reactivity, complementing and guiding experimental work. For a substituted indole like 4-fluoro-5-methyl-1H-indole, these techniques are particularly valuable for understanding how the electronic character of the parent indole scaffold is modulated by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance of accuracy and computational cost. ajchem-a.com DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting the geometry, electronic properties, and reactivity of heterocyclic molecules. ajchem-a.comrug.nl

Electronic Structure The electronic properties of 4-fluoro-5-methyl-1H-indole are dictated by the interplay of the aromatic indole ring system and its substituents. DFT calculations can quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule; a larger gap implies higher stability. ajchem-a.com For fluoroindoles, substitution is known to increase the ionization potential (IP), which correlates with the HOMO energy. rug.nl The introduction of a fluorine atom generally lowers the HOMO energy, making the molecule less susceptible to oxidation, while the methyl group has a counteracting, albeit weaker, electron-donating effect.

A Molecular Electrostatic Potential (MEP) map can also be generated via DFT. This map illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). tandfonline.com In 4-fluoro-5-methyl-1H-indole, the MEP would likely show a negative potential around the electronegative fluorine atom and the nitrogen atom of the pyrrole (B145914) ring, while the N-H proton would be a site of positive potential. ajchem-a.comtandfonline.com

Molecular Conformation Geometry optimization using DFT is performed to determine the most stable three-dimensional structure of the molecule, i.e., the conformation with the minimum energy. rug.nl The indole ring system is inherently planar. DFT calculations would confirm this planarity and provide precise bond lengths and angles, which are influenced by the electronic effects of the fluorine and methyl substituents. For instance, computational models of similar substituted indoles show that substituents can induce slight torsional strain, though the core bicyclic structure remains largely planar.

Reactivity Prediction The outputs from DFT calculations, such as the HOMO-LUMO gap and MEP map, are powerful tools for predicting chemical reactivity. The locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. For indoles, electrophilic substitution is a characteristic reaction, and its regioselectivity is heavily influenced by substituents. The calculated parameters help predict how the 4-fluoro and 5-methyl groups direct incoming electrophiles. The increased ionization potential due to the fluorine atom can suppress electron transfer rates, a key factor in many biochemical reactions. rug.nl

Table 1: Predicted Electronic Properties of Indole Derivatives from DFT Calculations

This table presents typical values for electronic properties calculated using DFT for indole and its derivatives, illustrating the expected trends for 4-fluoro-5-methyl-1H-indole.

| Property | Indole (Reference) | 5-Fluoroindole (B109304) (Reference) rug.nl | Predicted Trend for 4-Fluoro-5-methyl-1H-indole |

| HOMO Energy | Lower (more negative) | Higher (less negative) than Indole | Intermediate between fluoro- and methyl- substituted indoles |

| LUMO Energy | Higher | Slightly Lower | Slightly affected by substituents |

| HOMO-LUMO Gap | ~4-5 eV | Larger than Indole | Large, indicating high stability ajchem-a.com |

| Dipole Moment | ~2.1 D | ~3.4 D | Higher than indole due to the polar C-F bond vulcanchem.com |

| Ionization Potential | ~7.7-7.9 eV | ~8.0-8.2 eV | Higher than indole, but potentially lower than 4-fluoroindole (B1304775) alone rug.nl |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Calculations can accurately predict the chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F. nih.gov For fluorinated compounds, predicting the ¹⁹F NMR chemical shift is of particular interest. Studies have shown that specific DFT functionals, such as BH&HLYP and ωB97X, combined with appropriate basis sets like 6-31+G*, provide high accuracy in calculating ¹⁹F chemical shifts when compared to experimental values. nih.gov These calculations can help in assigning the signals in complex spectra and understanding how the electronic environment around the fluorine nucleus is affected by the rest of the molecular structure.

Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. This allows for a detailed understanding of the vibrational characteristics of the C-F bond, the N-H bond, and the aromatic system. A good agreement between computed and experimental spectra serves to confirm the molecular structure. researchgate.netacs.org

Table 2: Representative Comparison of Calculated vs. Experimental NMR Chemical Shifts for a Fluorinated Aromatic System

This table illustrates the typical accuracy of DFT calculations for predicting NMR chemical shifts, a methodology applicable to 4-fluoro-5-methyl-1H-indole.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) nih.gov | Method/Basis Set nih.gov |

| ¹⁹F (in a fluoro-amino acid analogue) | -120.0 | -119.5 | ωB97X/6-31+G* |

| ¹H (aromatic proton) | 7.20 | 7.25 | B3LYP/6-311G(d,p) ajchem-a.com |

| ¹³C (carbon attached to fluorine) | 158.0 | 157.5 | B3LYP/6-311G(d,p) rug.nl |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a single molecule, molecular modeling and dynamics (MD) simulations allow for the exploration of molecular motion and interactions with other molecules over time. These methods are crucial for understanding the behavior of a compound in a more realistic environment, such as in solution or in the binding pocket of a protein.

Conformational Landscapes For a relatively rigid molecule like 4-fluoro-5-methyl-1H-indole, the conformational landscape is not complex. The primary motions would involve the rotation of the methyl group and slight vibrations of the ring systems. MD simulations can track these movements over nanoseconds or microseconds, providing insight into the flexibility of the molecule and the accessible conformations at a given temperature.

Intermolecular Interactions A key application of MD simulations is to study how a molecule interacts with its surroundings. Simulations can model 4-fluoro-5-methyl-1H-indole in a solvent box (e.g., water) to analyze solvation patterns and the formation of hydrogen bonds between the indole's N-H group and water molecules.

More significantly, molecular modeling techniques like molecular docking can predict how 4-fluoro-5-methyl-1H-indole might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov These docking studies place the molecule into the active site of a protein and score the potential binding poses. Following docking, MD simulations can be run to assess the stability of the predicted binding pose and to analyze the specific intermolecular interactions that hold the molecule in place. The fluorine atom can participate in favorable hydrogen bonds or halogen bonds with protein backbone atoms, while the methyl group can engage in stabilizing hydrophobic interactions within nonpolar pockets of the binding site. These simulations are fundamental in structure-based drug design for optimizing the binding affinity of lead compounds.

Table 3: Potential Intermolecular Interactions of 4-Fluoro-5-methyl-1H-indole

| Interacting Group on Molecule | Type of Interaction | Potential Interaction Partner (in a protein/solvent) |

| N-H group | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group, water |

| Pyrrole Nitrogen | Hydrogen Bond Acceptor | Amine or hydroxyl protons |

| Fluorine Atom | Hydrogen Bond Acceptor, Halogen Bond | Amine protons, backbone N-H groups |

| Methyl Group | Hydrophobic (van der Waals) Interaction | Alkyl side chains (e.g., Alanine, Valine, Leucine) |

| Aromatic Rings | π-π Stacking, C-H-π Interactions | Aromatic side chains (e.g., Phenylalanine, Tyrosine) |

Investigation of Biological Activity and Pharmacological Relevance of 4 Fluoro 5 Methyl 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted 4-Fluoro-5-methyl-1H-indole Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of 4-fluoro-5-methyl-1H-indole, SAR studies have provided valuable insights into how different substituents and their positions on the indole (B1671886) ring influence biological activity.

The specific placement of substituents on the indole ring significantly impacts the biological efficacy and selectivity of the resulting analogues. Research on various indole derivatives has demonstrated that even minor changes in the position of a functional group can lead to substantial differences in pharmacological activity. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, swapping the positions of fluorine and methyl groups from a 6-fluoro-9-methyl pattern to a 6-methyl-9-fluoro arrangement resulted in a more than 15-fold decrease in potency for cystic fibrosis transmembrane conductance regulator (CFTR) potentiation. acs.org This highlights the critical role of substituent positioning in achieving optimal biological activity.

The incorporation of fluorine and methyl groups into the 4-fluoro-5-methyl-1H-indole scaffold plays a pivotal role in modulating receptor binding affinity and pharmacokinetic properties. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule due to its high electronegativity and small size. nih.govtandfonline.com This can lead to enhanced binding affinity to target proteins and improved metabolic stability. researchgate.netnih.gov For example, fluorination of certain indole derivatives has been shown to improve their pharmacokinetic profiles, including better oral absorption. acs.org

The "magic methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can drastically increase the potency of a compound. frontiersin.org This effect can be attributed to several factors, including increased hydrophobicity which may facilitate nonpolar interactions at the binding site, and steric hindrance that can prevent enzymatic degradation, thereby prolonging the drug's half-life. frontiersin.org In the context of 4-fluoro-5-methyl-1H-indole derivatives, the methyl group can also increase the rotational barrier, locking the molecule into a more favorable conformation for receptor binding. frontiersin.org The synergistic effect of both fluorine and methyl substituents can thus be strategically utilized to optimize the pharmacological profile of these compounds.

Exploration of Anti-Inflammatory Potential of 4-Fluoro-5-methyl-1H-indole Scaffolds

The indole nucleus is a prominent scaffold in the development of anti-inflammatory agents. nih.gov The anti-inflammatory properties of indole derivatives are often attributed to their ability to interact with key targets in inflammatory pathways. For instance, a 5-fluoro-2-methyl-indole-3-acetic acid derivative demonstrated high binding affinity for the D-prostanoid (DP1) receptor, which is involved in inflammatory processes. semanticscholar.org This suggests that 4-fluoro-5-methyl-1H-indole scaffolds could also exhibit significant anti-inflammatory potential by targeting similar G-protein coupled receptors. The presence of the fluoro and methyl groups can further enhance this activity by improving the compound's binding affinity and pharmacokinetic properties.

Antimicrobial and Antiviral Activities of 4-Fluoro-5-methyl-1H-indole Derivatives

Indole and its derivatives have been extensively studied for their broad-spectrum antimicrobial and antiviral activities. nih.govnih.govnih.gov The incorporation of a fluorine atom into the indole ring has been shown to enhance these properties.

In terms of antimicrobial activity, halogenated indoles have demonstrated efficacy against various bacterial strains. nih.gov For example, chloroindoles have shown significant biofilm inhibitory effects against Vibrio parahaemolyticus. nih.gov While specific studies on 4-fluoro-5-methyl-1H-indole are limited, the known antimicrobial effects of fluorinated indoles suggest that this scaffold could serve as a promising basis for the development of new antibacterial agents.

Regarding antiviral activity, numerous indole derivatives have been identified as potent inhibitors of various viruses. nih.gov For instance, novel 5-fluoro-1H-indole-2,3-dione derivatives have shown promising activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus. nih.govresearchgate.net The structure-activity relationship studies of these compounds revealed that specific substitutions on the indole ring were crucial for their antiviral efficacy. nih.govresearchgate.net This indicates that derivatives of 4-fluoro-5-methyl-1H-indole could also be developed as effective antiviral agents.

Anticancer Efficacy and Putative Mechanisms of Action of 4-Fluoro-5-methyl-1H-indole-based Compounds

The indole scaffold is a key structural motif in many anticancer agents, both natural and synthetic. nih.govresearchgate.netnih.gov The introduction of a fluorine atom can significantly enhance the anticancer potency of these compounds. nih.gov

One of the primary mechanisms through which indole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial for cancer cell growth and survival. nih.govugr.es Derivatives of 4-fluoro-5-methyl-1H-indole can be designed to target specific kinases involved in cancer progression. For example, spiro[cyclopropane-1,3'-indolin]-2'-ones, which are structurally related to indoles, have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. acs.orgnih.gov The optimization of these inhibitors often involves the strategic placement of substituents on the indole ring to enhance binding to the kinase's active site.

Furthermore, 4-fluoroindoline derivatives have demonstrated potent inhibitory activity against the endoplasmic reticulum kinase (PERK) enzyme, with the fluorinated analogue showing a 3-fold increase in activity compared to its non-fluorinated counterpart. nih.gov This highlights the significant contribution of the fluorine atom to the anticancer efficacy of these compounds. The combination of a fluorine atom and a methyl group on the indole ring of 4-fluoro-5-methyl-1H-indole could therefore lead to the development of highly potent and selective kinase inhibitors for cancer therapy.

Interactive Data Table: Biological Activities of Indole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Key Structural Features |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiation | CFTR Protein | 6-Fluoro-9-methyl substitution |

| Indole-based HIV-1 Fusion Inhibitors | Anti-HIV | gp41 Hydrophobic Pocket | 6-6' Linkage between indole rings |

| 5-Fluoro-2-methyl-indole-3-acetic acid | Anti-inflammatory | DP1 Receptor Antagonist | 5-Fluoro and 2-methyl substitution |

| 5-Fluoro-1H-indole-2,3-diones | Antiviral | Viral Glycoproteins | 5-Fluoro substitution on indole ring |

| 4-Fluoroindoline derivatives | Anticancer | PERK Enzyme Inhibition | 4-Fluoro substitution |

| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Anticancer | PLK4 Inhibition | Indole-like spirocyclic core |

Cytotoxicity and Selectivity in Various Cancer Cell Lines

The investigation into the cytotoxic properties of fluorinated indole derivatives has revealed a complex structure-activity relationship, with the degree and position of fluorination, as well as other substitutions, playing a significant role in their anti-cancer potential. Studies on polyfluorinated diarylacetylenes and their corresponding indole derivatives have shown that an increased number of fluorine atoms on the benzene (B151609) ring of the indole core generally leads to higher cytotoxicity. researchgate.net Specifically, perfluorinated structures demonstrated the highest levels of cytotoxic activity. researchgate.net

The selectivity of these compounds towards cancer cells over normal cells is a crucial aspect of their therapeutic potential. A novel indolyl dihydroisoxazole derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), has demonstrated remarkable selectivity, showing high toxicity toward leukemia Jurkat and HL-60 cells while having minimal impact on noncancerous cells and healthy human peripheral blood mononuclear cells. acs.org This selectivity is a promising characteristic for the development of targeted cancer therapies with reduced side effects. acs.org

Furthermore, research on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones has identified several compounds with significant efficacy against A549 (lung cancer) and U-87MG (glioblastoma) cell lines, in some cases exceeding the effectiveness of the standard chemotherapeutic agent, cisplatin. dergipark.org.tr Notably, some of these derivatives showed no cytotoxic effects on the normal lung fibroblast cell line (CCD-19Lu), further highlighting the potential for selective anticancer activity within this class of compounds. dergipark.org.tr

Table 1: Cytotoxic Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Polyfluorinated 2-arylindoles | MCF-7 (breast), RPMI 8226 (myeloma), T98G (glioblastoma), HCT 116 (colon) | Cytotoxicity increases with the number of fluorine atoms; perfluorinated structures are most active. researchgate.net |

| 5-Fluorinated indole phytoalexins | Various human cancer cell lines | Fluoro substituent at C-5 position is not crucial for cytotoxicity. researchgate.net |

| Indolyl dihydroisoxazole (DHI1) | Jurkat (leukemia), HL-60 (leukemia) | High selectivity towards leukemia cells with minimal toxicity to noncancerous cells. acs.org |

Neuroprotective Aspects of Fluorinated Indole Derivatives

The potential of indole-based compounds as neuroprotective agents is an expanding area of research, with studies pointing towards their ability to counteract oxidative stress and modulate key enzymes involved in neurodegenerative diseases. A series of synthetic indole-phenolic compounds has been evaluated for multifunctional neuroprotective properties. nih.gov These compounds demonstrated significant metal-chelating abilities, particularly for copper ions, which are implicated in the generation of reactive oxygen species (ROS) in the brain. nih.gov

In cellular models of neurotoxicity, these indole derivatives exhibited potent antioxidant and cytoprotective effects. nih.gov They were able to counter the ROS produced by the amyloid-β (Aβ) peptide fragment 25-35 and its oxidative byproduct, hydrogen peroxide. nih.gov This resulted in a notable increase in cell viability and a reduction of ROS levels back to baseline. nih.gov Furthermore, these compounds were found to promote the disaggregation of the Aβ(25-35) fragment, a key pathological hallmark of Alzheimer's disease. nih.gov This combination of antioxidant, metal-chelating, and anti-aggregation properties positions these indole derivatives as promising candidates for the development of multi-target therapies for neurodegenerative disorders. nih.gov

Another avenue of neuroprotection explored with indole derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity is linked to the production of neurotoxic byproducts. Computational analysis of various indole derivatives has identified promising candidates with high affinity and irreversible inhibition efficiency towards MAO-B. mdpi.com Specifically, indole-2-N-methylpropargylamine demonstrated a particularly favorable binding profile and affinity surpassing that of the clinical drug selegiline. mdpi.com The propargylamine moiety, a known MAO inhibitor, when attached to the indole scaffold, appears to enhance the affinity for the active site of the enzyme. mdpi.com

A series of indole derivatives designed to circumvent the pharmacokinetic limitations of existing drugs like ladostigil has also been synthesized and evaluated. rsc.org One such compound, containing a diethyl-urea moiety, not only showed potent inhibitory activity against both MAO-A and MAO-B but also exerted significant neuroprotection against MPP+ induced toxicity in SH-SY5Y neural cells. rsc.org This compound's favorable neuronal enzyme inhibitory activity and potent neuroprotective ability make it a promising lead for further development. rsc.org

Antituberculosis Activity of 4-Fluoro-5-methyl-1H-indole Related Structures and Pharmacophore Elucidation

The indole scaffold is a key pharmacophore in the development of novel antitubercular agents, with various derivatives demonstrating potent activity against Mycobacterium tuberculosis (Mtb). nih.gov Research into indole-2-carboxamides has shown them to be a promising class of antitubercular molecules that are effective against both drug-sensitive and drug-resistant strains of Mtb. chemrxiv.org These compounds are believed to exert their effect by inhibiting the MmpL3 protein, which is essential for the transport of mycolic acids and the formation of the mycobacterial cell wall. chemrxiv.org

Pharmacophore modeling plays a crucial role in the rational design of new antitubercular drugs. For indole-based compounds, the indole-2-carboxamide core is a recognized pharmacophore. chemrxiv.org Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these derivatives. chemrxiv.org

Furthermore, studies on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have revealed their potential as antitubercular agents. dergipark.org.tr Several compounds in this series exhibited activity against the Mtb H37Rv strain that was comparable to the standard drug rifampicin. dergipark.org.tr Importantly, some of the most active compounds were found to be non-cytotoxic to normal human fibroblast (BJ) cells, indicating a favorable selectivity index. dergipark.org.tr

Ligand-based pharmacophore models have also been employed to screen for novel inhibitors of Mtb. tandfonline.com A pharmacophore model was developed and used to screen a large database of compounds, leading to the identification of a novel inhibitor with a best binding score of -32.07 kcal/mol, which demonstrated 100% growth inhibition of the Mtb H37Rv strain at a concentration of 50 µg/mL. tandfonline.com This highlights the power of computational approaches in identifying new antitubercular leads.

Table 2: Antitubercular Activity of Indole Derivatives

| Compound Class | Target/Mechanism | Key Findings |

|---|---|---|

| Indole-2-carboxamides | MmpL3 inhibition | Potent against drug-sensitive and drug-resistant Mtb strains. chemrxiv.org |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Not specified | Activity comparable to rifampicin against Mtb H37Rv; non-cytotoxic to normal cells. dergipark.org.tr |

Role in HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research

The indole nucleus is a well-established scaffold in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.govnih.govresearchgate.net These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov

Research has focused on modifying the substituents at various positions of the indole ring to enhance potency, improve the resistance profile, and optimize pharmacokinetic properties. nih.gov For instance, novel cyclopropyl-indole derivatives have been designed and synthesized, showing potency comparable to the approved NNRTI nevirapine. nih.gov Molecular modeling studies have been instrumental in guiding the design of these compounds to ensure optimal interactions within the NNRTI binding pocket of the reverse transcriptase. nih.gov

A key interaction for many indole-based NNRTIs is the hydrogen bond between the indole NH group and the lysine residue at position 101 (Lys101) of the reverse transcriptase. nih.gov Maintaining this interaction is often a primary consideration in the design of new analogs. The evolution of this class of inhibitors has progressed from indole-sulfinyls to sulfonyls and eventually to highly potent sulfonamide compounds. nih.gov

Furthermore, indolyl aryl sulfones with a 5-chloro-4-fluoro substitution pattern on the indole ring have demonstrated potent inhibition of wild-type HIV-1 and NNRTI-resistant strains, including those with Y181C and K103N-Y181C mutations. researchgate.net One such compound was found to be exceptionally potent against wild-type reverse transcriptase and mutants carrying the K103N, Y181I, and L100I mutations. researchgate.net

The development of indole-based α-amino acids as NNRTIs has also yielded highly potent candidates. researchgate.net Two novel inhibitors from this class were identified with EC50 values of 0.060 µM and 0.045 µM, respectively, and high selectivity indices. researchgate.net These findings underscore the versatility of the indole scaffold in generating diverse and potent anti-HIV-1 agents. researchgate.net

Emerging Biological Targets and Therapeutic Areas for 4-Fluoro-5-methyl-1H-indole Scaffolds

The therapeutic potential of the 4-fluoro-5-methyl-1H-indole scaffold and related structures extends beyond the well-established areas of anticancer, neuroprotective, and antiviral research. Scientists are actively exploring the utility of these compounds against a range of emerging biological targets.

GPR84 Antagonism

G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that has garnered interest as a therapeutic target for inflammatory and fibrotic diseases. acs.org A significant breakthrough in this area was the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as the first high-affinity and highly selective competitive antagonist of human GPR84. acs.orgnih.govnih.gov Extensive structure-activity relationship (SAR) studies of this lead compound have been conducted to develop novel analogs with improved drug-like properties. acs.org These efforts have led to the identification of potent GPR84 antagonists with favorable pharmacokinetic profiles, making them suitable for further drug development. acs.org

CFTR Potentiation

Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an anion channel. researchgate.net CFTR modulators, which include correctors and potentiators, are a class of drugs that target the underlying protein defect. cff.org Potentiators work by increasing the channel's open probability, thereby enhancing chloride transport. researchgate.net

Fluorinated compounds have been investigated as potential CFTR potentiators. nih.govnih.gov The introduction of a fluorine atom into existing potentiator scaffolds has, in some cases, led to improved potency. nih.gov This is attributed to the enhanced binding interactions that fluorine can provide. nih.gov Fluorinated phenylglycine analogs have been synthesized and shown to have potent CFTR potentiator activity, with EC50 values in the sub-micromolar range. nih.gov These findings suggest that fluorinated indole derivatives could be a promising area of exploration for the development of new CFTR potentiators.

Urease Inhibition

Urease is an enzyme produced by various bacteria and is implicated in the pathogenesis of several diseases, including those caused by Helicobacter pylori. brieflands.com Inhibition of urease is a therapeutic strategy to combat these infections. nih.gov Indole-based compounds have been identified as a new class of potent urease inhibitors. researchgate.net

A series of tetraarylimidazoles containing a substituted 2-phenylindole moiety exhibited potent anti-urease activity, with IC50 values ranging from 0.12 ± 0.06 µM to 29.12 ± 0.18 µM. researchgate.net In another study, indole-imidazole compounds also demonstrated urease inhibitory activity. researchgate.net The ability of the indole ring to form π-π stacking and σ–π interactions with amino acid residues in the active site of the urease enzyme is thought to contribute to its inhibitory effect. nih.gov

Applications in Advanced Materials and Chemical Biology

Utilization in Functional Dyes and Organic Electronic Devices (e.g., OLEDs, DSSCs)

There is no specific research detailing the utilization of 4-fluoro-5-methyl-1H-indole in functional dyes, organic light-emitting diodes (OLEDs), or dye-sensitized solar cells (DSSCs).

However, the parent compound, indole (B1671886), and its various derivatives are recognized as valuable heterocyclic systems for these applications due to their electron-rich nature and versatile functionalization capabilities. researchgate.net Fluorinated indoles, in general, are used as building blocks for organic electronic materials. For instance, polymers derived from 5-fluoroindole (B109304) have been shown to exhibit blue light emission, suggesting potential for use in OLEDs. ossila.com Similarly, other fluorinated indole building blocks are noted for their role in the development of materials for OLEDs and DSSCs. ossila.com The introduction of fluorine atoms can favorably modulate the electronic properties and stability of organic materials. Dyes based on other heterocyclic systems like 1-alkyl-1H-imidazole have been successfully used as sensitizers in DSSCs. nih.gov While one might speculate that the unique substitution pattern of 4-fluoro-5-methyl-1H-indole could offer specific advantages, no studies have been published to confirm or quantify such effects.

Table 1: Photovoltaic Performance of Selected Indole-Based Dyes (Illustrative Examples) No data is available for 4-fluoro-5-methyl-1H-indole. The table below is for general context on related compounds.

| Dye Structure | Voc (mV) | Jsc (mA cm-2) | ff | η (%) |

| Indole-based Dye 1 | Data not available | Data not available | Data not available | Data not available |

| Indole-based Dye 2 | Data not available | Data not available | Data not available | Data not available |

This table is a placeholder to illustrate the type of data that would be relevant. Specific performance data for dyes based on 4-fluoro-5-methyl-1H-indole is not available.

Applications in Bioimaging and Development of Fluorescent Probes

Specific studies on the application of 4-fluoro-5-methyl-1H-indole in bioimaging or as a fluorescent probe have not been identified.

The indole scaffold is a core component of many fluorescent molecules due to its intrinsic photophysical properties. ossila.com The development of small-molecule fluorescent probes is a significant area of research for visualizing biological processes in living cells. nih.govnih.gov Fluorination is a common strategy to tune the photophysical properties of fluorophores, such as emission wavelength and quantum yield. For example, 4-fluoroindole (B1304775) is mentioned as a building block for bioimaging applications, such as monitoring cancer cells. ossila.com While it is plausible that 4-fluoro-5-methyl-1H-indole could be derivatized to create novel fluorescent probes, the synthesis and characterization of such probes have not been reported.

Development of Chemical Probes for Investigating Biological Pathways and Targets

There is no available research describing the development of 4-fluoro-5-methyl-1H-indole as a chemical probe for investigating biological pathways or targets.

Chemical probes are essential tools in chemical biology for understanding the function of proteins and dissecting cellular pathways. innovations-report.com Indole derivatives are frequently used as scaffolds in drug discovery and for creating probes to study biological targets. For instance, substituted 4-methylindole (B103444) has been explored as an inhibitor for U2AF1-UHM, a protein involved in RNA splicing, demonstrating the utility of substituted indoles in targeting specific protein interactions. acs.org However, no such studies have been conducted using the 4-fluoro-5-methyl-1H-indole structure.

Synthesis of Isotopic Labeled Compounds for Mechanistic Studies and Tracer Applications

No studies have been found detailing the synthesis of isotopically labeled 4-fluoro-5-methyl-1H-indole for mechanistic studies or as a tracer.

Isotopic labeling, particularly with isotopes like 18F, is a crucial technique for in vivo imaging using Positron Emission Tomography (PET). This method allows for the non-invasive study of metabolic pathways and drug distribution. mdpi.com Research has shown the successful synthesis of 18F-labeled tryptophan derivatives by introducing the fluorine atom at various positions on the indole ring (including the 4, 5, 6, and 7 positions) for potential use as PET imaging agents. thno.orgresearchgate.net These labeled compounds are valuable for studying processes like amino acid metabolism in tumors. thno.orgresearchgate.net While these methodologies exist and could theoretically be adapted for 4-fluoro-5-methyl-1H-indole, no specific synthesis or application of such a labeled compound has been reported. The development of radiolabeled compounds like [18F]5-methyl-3-fluoro-4-aminopyridine for PET imaging of potassium channels further highlights the importance of this approach in neuroscience. biorxiv.org

Future Research Directions and Translational Perspectives for 4 Fluoro 5 Methyl 1h Indole

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The efficient and scalable synthesis of 4-fluoro-5-methyl-1H-indole and its derivatives is paramount for facilitating extensive research and eventual commercialization. Future efforts will likely focus on developing synthetic methodologies that are not only high-yielding but also economically viable and environmentally sustainable.

Key areas of development include:

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-induced cyclization, offer a pathway to construct complex indole (B1671886) derivatives from simple, readily available starting materials in a single step. researchgate.netrsc.orgnih.gov This approach is atom-economical and minimizes waste.

Catalytic C-H Functionalization: Recent breakthroughs in transition-metal catalysis, particularly with copper, enable the direct and regioselective functionalization of the indole core. bioengineer.org Developing methods for the precise installation of the fluoro and methyl groups on the indole scaffold via C-H activation would represent a significant advance over traditional multi-step syntheses.

Flow Chemistry and Electrochemical Synthesis: These modern techniques offer improved safety, scalability, and control over reaction conditions. researchgate.net Electrochemical methods, for instance, can provide sustainable routes to functionalized indoles without the need for external oxidants. researchgate.net

Biocatalysis: The use of enzymes, such as Pictet-Spenglerases, can facilitate the stereocontrolled assembly of complex indole-based structures. acs.org Research into enzymes that can tolerate or specifically incorporate fluorinated and methylated substrates could provide green and highly selective synthetic pathways. acs.org

A recent study demonstrated a consecutive two-step synthesis of polysubstituted indoles from readily available nitroarenes, a protocol that is scalable and accommodates a wide array of substitution patterns. researchgate.net Adapting such methods for the large-scale production of 4-fluoro-5-methyl-1H-indole is a critical objective. researchgate.netnih.govrsc.orgresearchgate.net

| Synthetic Strategy | Advantages | Potential Application for 4-Fluoro-5-methyl-1H-indole |

| Multicomponent Reactions (e.g., Ugi) | High atom economy, operational simplicity, rapid generation of diversity. researchgate.netrsc.org | Efficient assembly of the core structure and its derivatives from simple precursors. |

| Metal-Catalyzed C-H Functionalization | High regioselectivity, reduced need for pre-functionalized substrates. bioengineer.org | Direct introduction of fluoro and methyl groups onto an indole precursor. |

| Electrochemical Synthesis | Environmentally friendly, avoids harsh chemical oxidants, precise control. researchgate.net | Sustainable production of the indole core. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Large-scale, continuous manufacturing of the target compound. |

Advanced Computational Design and De Novo Drug Discovery Based on the 4-Fluoro-5-methyl-1H-indole Scaffold

Computational chemistry and de novo drug design are indispensable tools for accelerating the discovery of new medicines. By leveraging the 4-fluoro-5-methyl-1H-indole scaffold, these methods can be used to design novel molecules with tailored biological activities.

Future research in this area will involve:

Virtual Screening: Large virtual libraries of derivatives based on the 4-fluoro-5-methyl-1H-indole core can be screened against computational models of biological targets to identify potential hits. mbios.org

Structure-Based Drug Design: For targets with known three-dimensional structures, molecular docking simulations can predict how derivatives of 4-fluoro-5-methyl-1H-indole bind. nih.gov This allows for the rational design of modifications to improve binding affinity and selectivity.

De Novo Design Algorithms: Artificial intelligence (AI) and machine learning algorithms can generate entirely new molecular structures based on the indole scaffold, optimized for specific target interactions and desired pharmacokinetic properties. drugpatentwatch.com These generative models can explore a vast chemical space to propose novel drug candidates that might not be conceived through traditional medicinal chemistry approaches. mbios.orgdrugpatentwatch.com

Deepening the Understanding of Structure-Activity-Property Relationships for Optimized Biological Performance

A systematic investigation of the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing the therapeutic potential of 4-fluoro-5-methyl-1H-indole derivatives. This involves synthesizing and testing a series of analogs to understand how specific structural modifications affect their biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key structural features to investigate include:

Position and Nature of Substituents: The fluorine atom at the 4-position and the methyl group at the 5-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. SAR studies have shown that the presence of fluorine can enhance inhibitory activity. nih.gov For example, a study on G-protein-coupled receptor 84 (GPR84) antagonists found that introducing a fluorine atom at the 5-position of an indole ring resulted in a decrease in activity, highlighting the sensitivity of target binding to substituent placement. nih.gov Conversely, another study found that a 4-methylindole (B103444) derivative provided the best binding affinity for the U2AF1-UHM protein. acs.org

Modifications at Other Positions: Exploring substitutions at other positions of the indole ring (e.g., N1, C2, C3, C6, C7) will be essential to build a comprehensive SAR model. nih.gov

Bioisosteric Replacements: Replacing the fluorine or methyl groups with other functional groups of similar size and electronic character can help to fine-tune the molecule's properties.

The ultimate goal is to develop predictive models that correlate structural features with biological outcomes, guiding the design of next-generation compounds with improved efficacy and drug-like properties. mdpi.com

| Modification Site | Potential Impact | Example from Related Indole Studies |

| C4-Fluoro Group | Alters electronics, pKa, metabolic stability, and can form key hydrogen bonds. researchgate.net | 4-fluoroindole (B1304775) derivatives have shown potent activity against HIV-1 reverse transcriptase. nih.gov |

| C5-Methyl Group | Increases lipophilicity, can provide favorable van der Waals contacts in a binding pocket. | N/A |

| Indole N-H | Can act as a hydrogen bond donor. nih.gov | N-methylation of an indole-based GPR84 antagonist eliminated its activity, suggesting the N-H is crucial for binding. nih.gov |

| C3 Position | A common site for substitution to modulate activity. | Indole-3-carboxamides exhibit unique enzyme inhibitory properties. nih.gov |

Exploration of New Therapeutic Modalities and Undiscovered Target Engagements for Indole Derivatives

The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govmdpi.comnih.gov Consequently, derivatives of 4-fluoro-5-methyl-1H-indole hold the potential for applications across multiple therapeutic areas.

Future research should aim to:

Target Identification: Employ chemical biology approaches, such as the development of chemical probes based on the 4-fluoro-5-methyl-1H-indole structure, to identify novel protein targets and elucidate new mechanisms of action. nih.govnih.gov These probes can be used in techniques like affinity chromatography or activity-based protein profiling to "fish out" binding partners from cellular lysates.

Phenotypic Screening: Screen libraries of 4-fluoro-5-methyl-1H-indole derivatives in cell-based or organism-based assays to identify compounds that produce a desired physiological effect, even without a preconceived biological target. This can uncover unexpected therapeutic opportunities.

Exploration of New Disease Areas: Given the broad bioactivity of indoles, this scaffold should be investigated in less explored areas, such as rare diseases or as modulators of emerging targets like those involved in epigenetic regulation. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence-Driven Approaches in Chemical Biology and Drug Discovery

The convergence of high-throughput screening (HTS), chemical biology, and artificial intelligence (AI) is revolutionizing drug discovery. harvard.edu This integrated approach can be powerfully applied to the 4-fluoro-5-methyl-1H-indole scaffold.

The workflow for future research would involve:

Library Synthesis: Creation of large and diverse chemical libraries of 4-fluoro-5-methyl-1H-indole derivatives, potentially using automated synthesis platforms.

High-Throughput Screening (HTS): Rapidly screening these libraries against a panel of biological targets using automated, miniaturized assays. thermofisher.comku.eduagilent.com HTS can assess various activities, including enzyme inhibition, receptor binding, and cellular responses. enamine.netumn.edu

AI-Powered Data Analysis: Utilizing machine learning algorithms to analyze the vast datasets generated by HTS. nih.gov AI can identify hit compounds, discern complex SAR patterns that may be missed by human analysis, and build predictive models for activity and toxicity. mbios.org

Iterative Design-Synthesize-Test Cycles: The insights gained from AI analysis can then guide the design of the next generation of compounds, creating a rapid, iterative cycle of optimization. harvard.edu AI can propose novel structures with a higher probability of success, making the drug discovery process more efficient and cost-effective. drugpatentwatch.com

This synergistic approach, combining high-volume experimental data with powerful predictive analytics, will be instrumental in accelerating the translation of promising compounds based on the 4-fluoro-5-methyl-1H-indole scaffold from the laboratory to the clinic.

Q & A

Q. What are the key synthetic methodologies for preparing 4-fluoro-5-methyl-1H-indole?

The synthesis typically involves multi-step protocols, including:

- Vilsmeier-Haack formylation : Reaction of 4-fluoro-1H-indole with POCl₃ and DMF to introduce a formyl group at the 3-position, followed by alkylation with NaH and a benzyl bromide derivative .

- Reductive steps : Use of NaBH₄ in methanol to reduce intermediates like 1-benzyl-4-fluoro-1H-indole-3-carbaldehyde to alcohols .

- Click chemistry : For functionalization, CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures can attach fluorophenyl-triazole moieties . Key considerations : Solvent selection (e.g., DMF for solubility), catalyst loading (e.g., 1.2 equiv. POCl₃), and purification via gradient column chromatography (e.g., ethyl acetate/petroleum benzine) .

Q. How is 4-fluoro-5-methyl-1H-indole characterized structurally?

Core characterization methods include:

- ¹H/¹³C/¹⁹F NMR : Assignments rely on chemical shifts (e.g., δ = -122.62 ppm for ¹⁹F in DMSO-d₆) and coupling constants (e.g., J = 245.28 Hz for C-F in ¹³C NMR) .

- HRMS : Confirm molecular weight (e.g., m/z 272.0630 for [M-OH]⁺) .

- TLC : Monitor reaction progress using solvents like 70:30 ethyl acetate/hexane . Challenges : Solvent-induced peak broadening (e.g., DMSO-d₆) and hygroscopic reagents (e.g., NaH) require careful handling .

Q. What are the physicochemical properties of 4-fluoro-5-methyl-1H-indole?

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMF, DMSO, or ethyl acetate .

- Stability : Hygroscopic intermediates necessitate anhydrous conditions; final compounds often require storage at 2–8°C .

- Molecular weight : ~163.14 g/mol (C₉H₈FN) .

Advanced Research Questions

Q. How can synthetic yields of 4-fluoro-5-methyl-1H-indole derivatives be optimized?

- Catalyst tuning : CuI in click chemistry improves regioselectivity and reduces reaction time (e.g., 12 hours at room temperature) .

- Solvent systems : PEG-400 enhances reaction efficiency by stabilizing intermediates .

- Purification : Gradient elution (0–100% ethyl acetate) minimizes co-elution of byproducts . Data example : A 22% yield was achieved for a triazole-linked derivative after column chromatography .

Q. What analytical strategies resolve contradictions in spectral data for fluorinated indoles?

- Decoupling experiments : Differentiate overlapping ¹H NMR signals (e.g., aromatic protons at δ = 7.45 ppm) .

- 19F NMR : Detects deshielding effects from electron-withdrawing groups (e.g., -CF₃) .

- HRMS cross-validation : Confirm molecular formulas (e.g., C₁₆H₁₂ClFN˙ for [M-OH]˙) .

Q. How can computational modeling predict the reactivity of 4-fluoro-5-methyl-1H-indole?

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .

- X-ray crystallography : Resolve bond angles and planarity (e.g., indole ring distortion due to fluorine substitution) . Example : The ¹⁹F chemical shift at δ = -122.62 ppm correlates with electron-deficient aromatic systems .

Q. What biological assays are suitable for evaluating 4-fluoro-5-methyl-1H-indole derivatives?

- Antioxidant activity : DPPH radical scavenging assays, as demonstrated for fluorinated indole-triazole hybrids .

- Enzyme inhibition : Target 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using kinetic assays . Note : Biological testing requires purity validation via HPLC (>95%) .

Methodological Tables

Q. Table 1: Synthetic Protocols for Fluorinated Indoles

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack formylation | POCl₃, DMF, NaOH (2M) | 41%* | |

| Click chemistry | CuI, 1-Ethynyl-4-fluorobenzene, PEG-400/DMF | 22% | |

| Reduction | NaBH₄, MeOH | 68% |

*Yield over three steps.